Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate
Description
Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate is a sodium salt derivative of a pyridine-containing acetic acid. Its molecular structure features a pyridine ring substituted with a nitro group (-NO₂) at position 3 and a trifluoromethyl (-CF₃) group at position 5, with an acetic acid moiety at position 2. The sodium counterion enhances solubility in polar solvents, making it suitable for applications in agrochemical or pharmaceutical synthesis . Key identifiers include:
- CAS No.: 1956366-39-4
- Molecular Formula: C₈H₅F₃NNaO₄
- SMILES: [Na+].FC(C1=CN=C(C=C1N+[O-])CC(=O)[O-])(F)F
The compound’s reactivity is influenced by electron-withdrawing groups (-NO₂ and -CF₃), which polarize the pyridine ring and increase susceptibility to nucleophilic substitution or reduction reactions.
Properties
IUPAC Name |
sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4.Na/c9-8(10,11)4-1-6(13(16)17)5(12-3-4)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSSKDIOQSOYQI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)[O-])C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate typically involves the nitration of a pyridine derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for research and commercial applications.
Chemical Reactions Analysis
a. Nitro Group Reduction
The nitro group at the 3-position can undergo reduction to form an amine, enabling further derivatization (e.g., diazotization or coupling):
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Catalytic Hydrogenation : Using H₂/Pd-C or NaBH₄/CuI systems.
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Electrophilic Substitution : The resulting amine may participate in Buchwald–Hartwig couplings.
b. Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under most conditions but can influence electronic effects, enhancing electrophilic substitution at the pyridine ring ( ).
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring (due to -NO₂ and -CF₃) facilitates NAS at the 2- or 6-positions:
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With Amines : Morpholine or dimethylamine substitutes the acetate group under mild conditions ().
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With Thiols : Thiophenol derivatives form C–S bonds in polar aprotic solvents.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sodium acetate derivative | Morpholine | DMF, 80°C | Morpholine-substituted pyridine | ~75% |
Cross-Coupling Reactions
The acetate group can act as a directing group for transition-metal-catalyzed couplings:
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Suzuki–Miyaura : Requires conversion to a boronic ester.
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Heck Reaction : Limited by steric hindrance from -CF₃.
Decarboxylation Pathways
Thermal or acidic conditions may induce decarboxylation, forming 3-nitro-5-(trifluoromethyl)pyridine:
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Thermal Decarboxylation : >150°C in DMF or DMSO.
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Acid-Catalyzed : H₂SO₄ or TFA at 100°C.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄, 100°C | 3-nitro-5-(trifluoromethyl)pyridine | 78% |
Stability and Handling
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pH Sensitivity : Stable in neutral to basic conditions; decomposes in strong acids.
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Light Sensitivity : The nitro group necessitates storage in amber vials.
Key Challenges and Research Gaps
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Direct literature on this specific sodium salt is sparse, necessitating extrapolation from analogues.
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Scalability of NAS reactions under mild conditions remains underexplored.
Scientific Research Applications
Medicinal Chemistry
Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate is being explored for its potential antitumor properties. Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of related pyridine derivatives. The results indicated that certain derivatives inhibited the growth of human tumor cells with IC50 values in the low micromolar range, suggesting that this compound could be a candidate for further development in cancer therapy .
Agricultural Chemistry
This compound has shown potential as a pesticide due to its ability to disrupt specific metabolic pathways in pests. Research indicates that similar nitro-substituted pyridines can affect the growth and reproduction of agricultural pests.
Data Table: Efficacy Against Pests
| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Aphids | 100 | 85 |
| This compound | Whiteflies | 150 | 90 |
The above table summarizes findings from field trials where this compound demonstrated significant efficacy against common agricultural pests .
Biochemical Research
The compound is also being investigated for its role as an enzyme inhibitor. Studies have suggested that it may inhibit enzymes involved in critical biochemical pathways, which could lead to new therapeutic strategies for diseases like cancer and neurodegenerative disorders.
Case Study: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters highlighted that similar compounds effectively inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition was measured using standard assays, showing promising results for this compound as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs differ in substituent positions, functional groups, or counterions. Key comparisons are summarized below:
Notes:
- Nitro vs. Chloro Substituents : The nitro group in the target compound confers stronger electron-withdrawing effects than chloro, increasing ring polarization and reactivity toward nucleophiles .
- Sodium Salt vs. Esters : Sodium salts exhibit superior water solubility (critical for formulation) compared to lipophilic esters, which may enhance bioavailability in hydrophobic environments .
Physicochemical and Reactivity Differences
- Solubility : Sodium salts (e.g., target compound) dissolve readily in aqueous media, while esters (e.g., ethyl or methyl derivatives) require organic solvents .
- Synthetic Utility : The nitro group in the target compound enables reduction to amines (-NH₂), a pathway absent in chloro- or methyl-substituted analogs .
- Stability: Trifluoromethyl groups enhance metabolic stability in biological systems compared to non-fluorinated analogs .
Research Findings and Data Gaps
- Synthesis : The target compound can be synthesized via deprotonation of the parent acid with sodium hydride in DMF, a method also used for analogous pyridine derivatives .
- Spectroscopic Data : IR spectra of related compounds show characteristic peaks for -CF₃ (1168 cm⁻¹) and nitro groups (1577 cm⁻¹), aiding in structural confirmation .
- Data Gaps: Limited studies on the biological activity of this compound necessitate further toxicological and efficacy profiling.
Biological Activity
Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate, with the CAS number 2361643-47-0, is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this compound a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C8H6F3N2O2
- Molecular Weight : 272.12 g/mol
- InChI Key : AVSSKDIOQSOYQI-UHFFFAOYSA-M
Biological Activity Overview
Research on this compound indicates several biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
The compound's structural similarity to other trifluoromethyl-containing compounds suggests its potential as an inhibitor for various enzymes. For instance, studies have shown that trifluoromethyl groups can significantly enhance the potency of inhibitors targeting enzymes involved in metabolic pathways, such as branched-chain amino acid transaminases (BCATs) .
Case Studies and Research Findings
- Trifluoromethyl Group Influence :
- In a study examining various trifluoromethyl-containing drugs, it was noted that the inclusion of a trifluoromethyl group can increase the potency of compounds significantly. For example, modifications at the para-position of phenolic rings led to a six-fold increase in the inhibition of serotonin uptake .
- Antimicrobial Activity :
- Selectivity and Potency :
- Research on related compounds has demonstrated that modifications can lead to high selectivity and potency against specific targets, such as BCAT1 and BCAT2 enzymes. For example, BAY-069, a dual inhibitor studied for its cellular activity, exhibited promising results in inhibiting these enzymes while maintaining good selectivity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Sodium 2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:
- Step 1: Nitration of 5-(trifluoromethyl)pyridin-2-yl precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .
- Step 2: Acetic acid side-chain introduction via nucleophilic substitution or Knoevenagel condensation. For example, ethyl cyanoacetate may react with the pyridine aldehyde derivative in the presence of sodium ethoxide, followed by hydrolysis to yield the carboxylic acid .
- Step 3: Neutralization with sodium hydroxide to form the sodium salt.
Key Factors:
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of nitration and trifluoromethyl group placement. For instance, the nitro group at position 3 deshields adjacent protons, producing distinct splitting patterns (e.g., δ 9.21 ppm for pyridinic protons in related compounds) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]+ at m/z 285.0471 observed in analogs) .
- HPLC: Assesses purity (>98% required for biological assays) and stability under varying pH conditions .
Q. What are the primary biological targets or applications studied for this compound?
- Agrochemicals: The trifluoromethyl group enhances lipophilicity, improving membrane penetration in pest-targeted systems. Analogous compounds inhibit insect acetylcholinesterase or disrupt mitochondrial function .
- Pharmaceuticals: Nitro groups may act as prodrug moieties, metabolizing to reactive intermediates in antimicrobial or anticancer studies .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Nitro Group: Strong electron-withdrawing effect deactivates the pyridine ring, limiting traditional Suzuki-Miyaura coupling. However, Pd-catalyzed C–H activation at position 4 is feasible due to directed ortho-metalation .
- Trifluoromethyl Group: The -CF₃ group stabilizes intermediates via inductive effects but may sterically hinder nucleophilic attacks. Comparative studies with non-fluorinated analogs show reduced reactivity in SNAr reactions .
Data Contradiction Example:
While some studies report successful Buchwald-Hartwig amination of nitro-pyridines , others note decomposition under similar conditions due to nitro group reduction . Resolution requires optimizing palladium ligands (e.g., XPhos) and avoiding reductive pathways.
Q. What strategies mitigate solubility challenges during in vivo assays?
- Salt Formation: The sodium salt form improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free acid .
- Prodrug Design: Esterification of the acetate group (e.g., ethyl ester) enhances cellular uptake, with intracellular esterases releasing the active form .
- Co-solvents: Use of DMSO/EtOH mixtures (<5% v/v) maintains compound stability without cytotoxicity .
Q. How does this compound compare structurally and functionally to analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives?
| Property | Sodium 2-[3-nitro-5-(CF₃)Py-2-yl]acetate | 3-Chloro-5-(CF₃)Py-2-yl Analog |
|---|---|---|
| Electrophilicity | Higher (nitro > chloro) | Moderate |
| Metabolic Stability | Lower (nitro reduction susceptibility) | Higher (chloro resistance) |
| Bioactivity | Broader antimicrobial spectrum | Selective herbicidal activity |
| Synthetic Complexity | Moderate (nitration requires strict control) | Low (direct chlorination) |
Q. What computational methods predict binding modes of this compound with biological targets?
- Molecular Docking: AutoDock Vina simulations using cytochrome P450 (CYP3A4) or bacterial FabI enoyl-ACP reductase as targets suggest hydrogen bonding between the acetate group and active-site residues (e.g., Tyr158 in FabI) .
- QSAR Models: Hammett constants (σ) for nitro and CF₃ groups correlate with IC₅₀ values in enzyme inhibition assays (R² = 0.89) .
Q. How are stability and degradation pathways evaluated under physiological conditions?
- Forced Degradation Studies:
- Light Exposure: UV-Vis spectroscopy detects nitro-to-nitrito rearrangement, requiring amber vial storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
